![molecular formula C10H20NO2+ B14624908 1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium CAS No. 54377-97-8](/img/structure/B14624908.png)
1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium is a chemical compound characterized by its unique structure, which includes an acetyloxy group attached to an ethylpyrrolidinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium typically involves the reaction of ethylpyrrolidine with acetic anhydride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinium derivatives.
Scientific Research Applications
1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. Additionally, the pyrrolidinium ion can interact with receptors and enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
S-[1-[2-(Acetyloxy)ethyl]butyl] ethanethioate: A thiocarboxylic ester with similar acetyloxy functionality.
Tributyl O-acetylcitrate: Another compound with acetyloxy groups, used in different industrial applications.
Uniqueness: 1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium is unique due to its specific structure, which combines the acetyloxy group with the ethylpyrrolidinium ion. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
54377-97-8 |
|---|---|
Molecular Formula |
C10H20NO2+ |
Molecular Weight |
186.27 g/mol |
IUPAC Name |
2-(1-ethylpyrrolidin-1-ium-1-yl)ethyl acetate |
InChI |
InChI=1S/C10H20NO2/c1-3-11(6-4-5-7-11)8-9-13-10(2)12/h3-9H2,1-2H3/q+1 |
InChI Key |
DBGUACIFLRIUQA-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1(CCCC1)CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


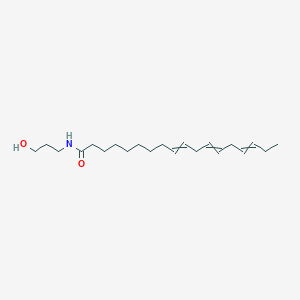
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
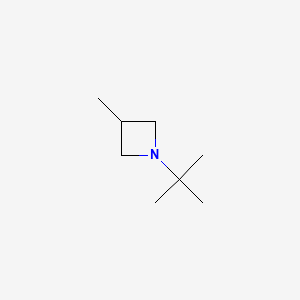
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
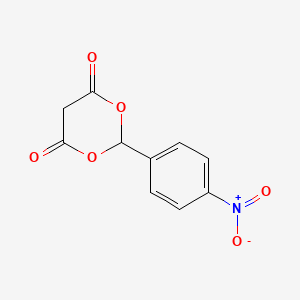
![5-Oxabicyclo[2.1.0]pentane, 1-phenyl-](/img/structure/B14624854.png)
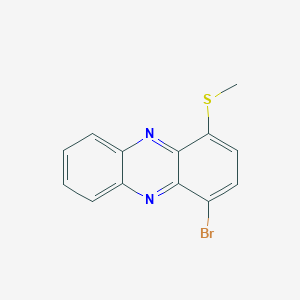
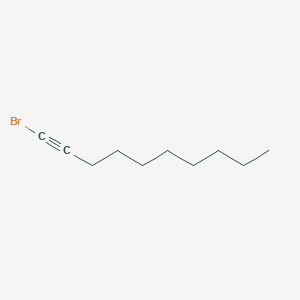
![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)
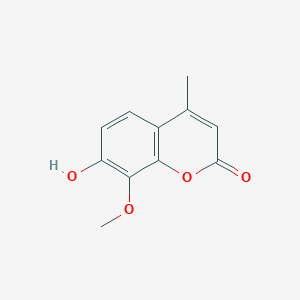
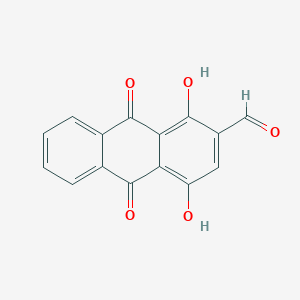
![2-[(Quinolin-8-yl)oxy]propanenitrile](/img/structure/B14624885.png)
![2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)](/img/structure/B14624888.png)
